molecular formula C19H22N2O5S B2946598 N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide CAS No. 496777-13-0

N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2946598
CAS No.: 496777-13-0
M. Wt: 390.45
InChI Key: IKJUJEUADSZAFY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide is a synthetic benzamide derivative of interest to medicinal chemistry and pharmacology research. This compound features a benzamide core, a structural motif found in molecules that modulate various biological targets . The integration of a morpholinosulfonyl group and a hydroxy-phenylethyl side chain suggests potential for interaction with protein targets such as G protein-coupled receptors (GPCRs) and enzymatic systems . Benzamide analogues have been investigated as inhibitors of the NLRP3 inflammasome, a multiprotein complex critical in the innate immune response . Dysregulation of the NLRP3 inflammasome is implicated in a range of diseases, including Alzheimer's disease, acute myocardial infarction, and other autoinflammatory disorders . Furthermore, structurally related sulfonamide and benzamide compounds have demonstrated binding affinity for cannabinoid receptors (CB1 and CB2), indicating a potential pathway for research in pain, inflammation, and neurodegenerative conditions . The specific physicochemical properties and binding profile of this compound require further empirical characterization through in vitro and in vivo studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c22-18(15-4-2-1-3-5-15)14-20-19(23)16-6-8-17(9-7-16)27(24,25)21-10-12-26-13-11-21/h1-9,18,22H,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJUJEUADSZAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The hydroxy-phenylethyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the morpholinosulfonyl group via a sulfonation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of automated systems also minimizes human error and enhances reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and acidic or basic environments for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the benzamide core yields primary or secondary amines .

Scientific Research Applications

N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy-phenylethyl group facilitates binding to active sites, while the morpholinosulfonyl group enhances solubility and stability. This compound can modulate various biochemical pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzamide Core

Morpholinosulfonyl-Containing Analogues
  • N-(4-(Morpholinosulfonyl)phenyl)benzamide (Compound 23, ): Structure: Lacks the 2-hydroxy-2-phenylethyl group; instead, the amide nitrogen is bonded to a phenyl ring. Synthesis: Prepared via coupling of 4-(morpholinosulfonyl)aniline with benzoyl chloride in acetonitrile .
  • N-(4-(Morpholinosulfonyl)phenyl)-4-nitrobenzamide (Compound 24, ): Structure: Features a nitro group at the benzamide’s para-position.
Hydroxy- and Halogen-Substituted Analogues
  • 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (Compound 30, ): Structure: Integrates a chloro-substituted salicylamide scaffold with a sulfamoyl group. Activity: Demonstrated 57.2% inhibition of PD-L1 in ELISA assays, highlighting the role of halogen substituents in enhancing target binding . Comparison: The target compound’s hydroxyl group may mimic the polar interactions of salicylamide’s phenolic -OH but lacks direct halogen-mediated hydrophobic effects.
  • N-(2-(Diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (): Structure: Contains a diethylaminoethyl group and fluorobenzo[d]thiazol moiety. Pharmacokinetics: The tertiary amine and fluorinated heterocycle likely improve blood-brain barrier penetration, a feature absent in the target compound .
Enzyme Inhibition
  • h-NTPDase Inhibitors (): Compounds like 3f (N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide) and 3j (5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide) exhibit sub-micromolar IC50 values against h-NTPDase2. Comparison: The target compound’s hydroxyl group could modulate enzyme binding efficiency, though its specific activity remains uncharacterized .
Anticancer Activity
  • Capmatinib (): Structure: A 2-fluoro-N-methylbenzamide derivative with a quinoline-based heterocycle. Mechanism: Inhibits c-Met kinase, approved for NSCLC treatment. The fluorine atom and methyl group enhance metabolic stability and target affinity. Contrast: The target compound’s morpholinosulfonyl group may confer distinct target selectivity compared to capmatinib’s fluorinated aromatic system .

Structural and Spectral Comparisons

IR and NMR Features
  • Hydrazinecarbothioamides () :

    • Exhibit C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches in IR, absent in triazole derivatives.
    • Target Compound : Expected to show C=O (~1660 cm⁻¹) and NH stretches (3150–3319 cm⁻¹), similar to precursor hydrazinecarbothioamides .
  • Triazole-Thiones () :

    • Lack C=O bands but retain C=S vibrations (1247–1255 cm⁻¹).
    • Differentiation : The target compound’s benzamide core ensures C=O presence, distinguishing it from triazole tautomers .

Biological Activity

N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound characterized by its unique chemical structure, which includes a benzamide core, a hydroxy-phenylethyl group, and a morpholinosulfonyl group. Its molecular formula is C15H15N2O5SC_{15}H_{15}N_{2}O_{5}S . This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy-phenylethyl group enhances binding affinity to active sites, while the morpholinosulfonyl group improves solubility and stability. This compound has been shown to modulate various biochemical pathways, leading to diverse biological effects, including enzyme inhibition and potential therapeutic applications in disease treatment .

Research Findings

Recent studies have indicated that this compound exhibits significant activity against various biological targets:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, making it a candidate for drug development .
  • Antiproliferative Effects : Research has demonstrated that this compound can inhibit the proliferation of cancer cells in vitro. This effect is likely mediated through its interaction with specific signaling pathways that regulate cell growth .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
  • Inhibition of Enzymatic Activity : Another research project focused on the inhibition of specific enzymes related to cancer metabolism. The results indicated that the compound effectively reduced enzyme activity, suggesting its potential use as a therapeutic agent in cancer treatment .

Data Table of Biological Activities

Biological Activity Effect Observed Reference
Enzyme InhibitionSignificant reduction in enzyme activity
Antiproliferative EffectsDecreased viability in cancer cells
Apoptosis InductionIncreased markers of apoptosis
Cell Cycle Arrest (G1 phase)Altered cell cycle progression

Q & A

Basic: What synthetic strategies are effective for preparing N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide?

Methodological Answer:
The compound can be synthesized via sulfonamide functionalization and benzamide coupling. A validated approach involves:

  • Step 1 : Reacting 4-(morpholinosulfonyl)benzoic acid derivatives with coupling agents like CDI (1,1'-carbonyldiimidazole) in aqueous conditions with DIPEA (N,N-diisopropylethylamine) to activate the carboxyl group .
  • Step 2 : Introducing the 2-hydroxy-2-phenylethylamine moiety via nucleophilic substitution or amidation. For example, using Pyry-BF4 as a sulfonyl chloride precursor to generate reactive intermediates, followed by reaction with amines under mild conditions (e.g., MgCl₂ in THF at room temperature) .
  • Purification : Silica gel column chromatography (e.g., EtOAc/hexane gradients) and recrystallization (methanol or ethanol) yield high-purity products .

Key Validation : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 3.5–4.0 ppm for morpholine and hydroxyethyl groups) and 13C NMR^{13} \text{C NMR} (carbonyl at ~165 ppm) .

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies aromatic protons, morpholine (δ 2.5–3.5 ppm), and hydroxyethyl groups (δ 4.0–5.0 ppm). 13C NMR^{13} \text{C NMR} confirms the benzamide carbonyl (165–170 ppm) and sulfonamide sulfur environment .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ for C₁₉H₂₃N₂O₅S: 409.13) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .

Critical Note : Compare experimental data with computational predictions (e.g., Gaussian DFT for NMR shifts) to resolve ambiguities .

Advanced: What biological targets or pathways are associated with this compound?

Methodological Answer:
While direct data on this compound is limited, structurally related benzamides (e.g., MS-275) are potent histone deacetylase (HDAC) inhibitors . To evaluate its activity:

  • In Vitro HDAC Assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) with recombinant HDAC enzymes. Measure IC₅₀ values and compare to MS-275 (IC₅₀ ~150 nM) .
  • Cellular Assays : Assess acetylation of histone H3 in cell lines (e.g., HeLa) via Western blot. Region-specific effects (e.g., frontal cortex vs. striatum) may require in vivo models .
  • Metabolic Stability : LC-MS/MS can track metabolites like N-(morpholinocarbonyl)-4-(morpholinosulfonyl)benzamide, which has high VIP scores in metabolic profiling .

Advanced: How do structural modifications influence bioactivity?

Methodological Answer:
Key structure-activity relationship (SAR) insights from analogous compounds:

  • Morpholinosulfonyl Group : Enhances solubility and hydrogen-bonding capacity. Substitution with piperidine or phenylsulfamoyl groups reduces HDAC inhibition potency .
  • Hydroxyethyl Chain : The 2-hydroxy-2-phenylethyl moiety may improve blood-brain barrier penetration. Compare analogs with ethyl or methyl substitutions to assess pharmacokinetic trade-offs .
  • Benzamide Core : Electron-withdrawing groups (e.g., nitro, chloro) at the 4-position increase HDAC affinity but may reduce metabolic stability .

Experimental Design : Synthesize derivatives (e.g., 4-chloro or 4-methoxy variants) and test in parallel HDAC, cytotoxicity, and metabolic stability assays .

Advanced: How can researchers resolve contradictions in biological data across studies?

Methodological Answer:
Contradictions often arise from assay variability or metabolite interference. Mitigate via:

  • Standardized Assays : Use identical enzyme sources (e.g., HDAC1 vs. HDAC6 isoforms) and substrate concentrations .
  • Metabolite Profiling : Employ untargeted LC-MS to identify active metabolites (e.g., sulfone or hydroxamide derivatives) that may contribute to observed effects .
  • Computational Modeling : Dock the compound into HDAC active sites (e.g., PDB 4LX6) to predict binding modes and compare with experimental IC₅₀ values .

Case Study : MS-275’s striatum-selective inactivity was resolved via chromatin immunoprecipitation (ChIP) showing region-specific histone acetylation patterns .

Advanced: What computational tools predict physicochemical and ADMET properties?

Methodological Answer:

  • Quantum Chemistry : Use Gaussian or ORCA to calculate dipole moments, logP, and pKa. For example, the morpholinosulfonyl group increases polarity (logP ~1.5) .
  • ADMET Prediction : Tools like SwissADME estimate blood-brain barrier penetration (e.g., TPSA ~90 Ų suggests limited CNS uptake) .
  • Molecular Dynamics (MD) : Simulate solubility in aqueous/organic mixtures (e.g., water/ethanol) to guide formulation .

Validation : Cross-check predictions with experimental solubility (e.g., >10 mg/mL in DMSO) and plasma protein binding assays .

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